Regiospecific Purity and Thermal Consistency vs. 2- and 3-Amino Isomers
The 4-amino isomer is supplied by TCI with a purity specification of >98.0% (HPLC, total nitrogen) and a well-defined melting point of 186–190 °C . In contrast, the 2-amino isomer (CAS 1300028-93-6) is typically offered at lower purity (≥95%) by major catalog suppliers, and the 3-amino isomer (CAS 1290039-87-0) is less frequently stocked with certified analytical documentation, introducing batch-to-batch variability that complicates reproducible device fabrication . The higher and more tightly controlled purity of the 4-amino isomer directly reduces the risk of charge-trapping impurities in the hole-transport layer, which is critical for achieving the low leakage current and high operational stability required in state‑of‑the‑art OLEDs.
| Evidence Dimension | Commercial purity specification |
|---|---|
| Target Compound Data | >98.0% (HPLC, total nitrogen); mp 186–190 °C |
| Comparator Or Baseline | N-([1,1'-biphenyl]-4-yl)dibenzo[b,d]thiophen-2-amine: ≥95% purity (common catalog specification) |
| Quantified Difference | Minimum 3 percentage-point purity advantage; melting point range typically 10–15 °C lower for the 2-amino isomer (literature mp ≈ 173–177 °C) |
| Conditions | Commercial as-supplied material; HPLC and nitrogen analysis per TCI QA/QC protocols. |
Why This Matters
Higher purity and a sharp, well‑characterized melting point minimize batch variability, enabling reproducible thin-film morphology and device performance, which is essential for procurement decisions in academic and industrial OLED R&D.
